3,5-Dimethylheptane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

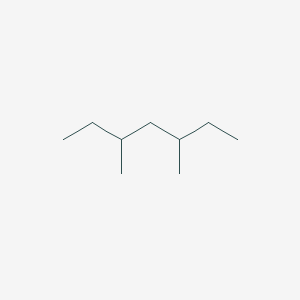

Structure

3D Structure

Properties

IUPAC Name |

3,5-dimethylheptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20/c1-5-8(3)7-9(4)6-2/h8-9H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZJTZGHZAWTWGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CC(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30870798 | |

| Record name | Heptane, 3,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with an acrid pungent odor; [Chem Service MSDS] | |

| Record name | 3,5-Dimethylheptane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14550 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

926-82-9 | |

| Record name | 3,5-Dimethylheptane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=926-82-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptane, 3,5-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000926829 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptane, 3,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Heptane, 3,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptane, 3,5-dimethyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Dimethylheptane: IUPAC Nomenclature and Structure

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the branched-chain alkane 3,5-Dimethylheptane, focusing on its systematic IUPAC nomenclature, chemical structure, and physicochemical properties. This document is intended to serve as a technical resource for professionals in the fields of chemistry and drug development.

IUPAC Nomenclature

The systematic naming of organic compounds is governed by the rules established by the International Union of Pure and Applied Chemistry (IUPAC). These rules ensure that every distinct compound has a unique and unambiguous name. The IUPAC name for this compound is derived by following a specific set of steps for naming branched alkanes.[1][2][3]

The naming protocol is as follows:

-

Identify the Parent Chain: The first step is to identify the longest continuous chain of carbon atoms in the molecule.[1][3] In this case, the longest chain consists of seven carbon atoms, which corresponds to the parent alkane "heptane".

-

Number the Parent Chain: The chain is numbered from the end that gives the substituent groups the lowest possible locants (numbers).[1][4] Numbering from either direction results in the substituents being on carbons 3 and 5.

-

Identify and Name Substituents: The groups attached to the parent chain are identified. In this molecule, there are two methyl (-CH₃) groups.

-

Assemble the Full Name: The full name is constructed by listing the substituents in alphabetical order, preceded by their locants.[3][4] Since both substituents are methyl groups, the prefix "di-" is used to indicate their quantity. The locants are separated by commas, and a hyphen separates the numbers from the substituent name. Therefore, the name is This compound .[5][6][7]

The logical workflow for determining the IUPAC name is illustrated in the diagram below.

Caption: Logical workflow for the IUPAC nomenclature of this compound.

Chemical Structure

This compound is a saturated hydrocarbon with the molecular formula C₉H₂₀.[5][6][7][8] It is a structural isomer of nonane. Structurally, it consists of a seven-carbon backbone (heptane) with two methyl group branches located at the third and fifth carbon positions.[6] This branching influences its physical properties, such as its boiling point and density, when compared to its linear isomer, nonane.[6]

The two-dimensional structure of the molecule is depicted below.

Caption: 2D chemical structure of this compound.

Physicochemical Properties

This compound is a colorless and flammable liquid. As a nonpolar compound, it is insoluble in water but soluble in many organic solvents like hexane, benzene, and chloroform.[9] A summary of its key quantitative properties is presented in the table below.

| Property | Value | Unit | Reference(s) |

| Identifiers | |||

| IUPAC Name | This compound | - | [5][6][7] |

| CAS Number | 926-82-9 | - | [5][6][7] |

| Molecular Formula | C₉H₂₀ | - | [5][6][7][8] |

| Molecular Properties | |||

| Molecular Weight | 128.26 | g/mol | [5][6][8] |

| Physical Properties | |||

| Boiling Point | 136 | °C | [6] |

| Density | 0.73 | g/cm³ | [6] |

| Flash Point | 23 | °C | [6] |

| Refractive Index | 1.404 (at 20°C) | - | [6] |

| Thermodynamic Properties | |||

| Standard Gibbs Free Energy of Formation (ΔfG°) | 20.02 | kJ/mol | [10] |

| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | -239.65 | kJ/mol | [10] |

| Enthalpy of Vaporization at Standard Conditions (ΔvapH°) | 34.85 | kJ/mol | [10] |

| Solubility | |||

| Octanol/Water Partition Coefficient (logPoct/wat) | 3.469 | - | [10] |

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis of this compound are highly specific and typically found within specialized chemical literature or patented procedures. However, general synthetic approaches can be described.

Historically, branched alkanes like this compound were synthesized and studied extensively during the development of petroleum chemistry, particularly in research focused on improving fuel properties through isomerization processes.[6] Common laboratory and industrial synthesis methods for such compounds include:

-

Alkylation Reactions: This involves the reaction of smaller alkanes or alkenes with an alkylating agent, often catalyzed by a strong acid like sulfuric acid or hydrofluoric acid.

-

Dehydrogenation and Isomerization: Starting with a less branched or linear alkane, a combination of dehydrogenation to form an alkene, followed by skeletal isomerization and subsequent hydrogenation, can yield the desired branched structure.[6]

For analytical characterization, Gas Chromatography (GC) is a standard method to determine purity, often coupled with Mass Spectrometry (MS) for structural confirmation.[7] The Kovats retention index, a key parameter in GC, has been experimentally determined for this compound.[5]

Professionals seeking to perform syntheses or detailed analyses should consult peer-reviewed chemical synthesis journals and established chemical databases for specific, validated experimental protocols.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. youtube.com [youtube.com]

- 3. IUPAC Rules [chem.uiuc.edu]

- 4. 2.2 Nomenclature of Alkanes – Organic Chemistry I [kpu.pressbooks.pub]

- 5. This compound | C9H20 | CID 13558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Buy this compound (EVT-289140) | 926-82-9 [evitachem.com]

- 7. Heptane, 3,5-dimethyl- [webbook.nist.gov]

- 8. scbt.com [scbt.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. This compound, (L) - Chemical & Physical Properties by Cheméo [chemeo.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 3,5-Dimethylheptane

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethylheptane is a branched-chain alkane, a saturated hydrocarbon with the chemical formula C9H20.[1] As an isomer of nonane, its distinct structural arrangement—a seven-carbon chain with methyl groups at the third and fifth positions—confers specific physical and chemical properties that are of interest in various scientific and industrial contexts. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, intended for researchers, scientists, and professionals in drug development who may encounter this compound in their work, such as in solvent studies or as a reference compound.

Core Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below, providing a clear and concise overview of its key characteristics.

| Property | Value |

| Molecular Formula | C9H20[1] |

| Molecular Weight | 128.26 g/mol [1][2] |

| Appearance | Colorless, clear liquid[2][3] |

| Odor | Acrid, pungent[4][5] |

| Boiling Point | 136 °C[1][2][3][6][7] |

| Melting Point | -102.89 °C[1][2][3] |

| Density | 0.73 g/cm³[1][2][3][6] |

| Solubility in Water | 319.2 µg/L (temperature not stated)[1][2][3] |

| Refractive Index | 1.4040 - 1.4070[1][2][3] |

| Vapor Pressure | 9.18 mmHg at 25°C[1] |

| Flash Point | 23 °C[1][2][3][6] |

| LogP (Octanol/Water Partition Coefficient) | 4.981 (estimated)[2][3][8] |

Chemical Properties and Reactivity

As a saturated alkane, this compound is a relatively non-polar and chemically stable compound. Its reactivity is primarily characterized by combustion and free-radical halogenation, typical of alkanes.

-

Combustion : Like other hydrocarbons, this compound is flammable and undergoes combustion in the presence of oxygen to produce carbon dioxide and water, releasing a significant amount of energy.[6] Its flammability is highlighted by its low flash point of 23°C.[1][2][3][6]

-

Reactivity : It is generally unreactive towards acids, bases, oxidizing agents, and reducing agents under normal conditions.

-

Halogenation : In the presence of ultraviolet light, this compound can undergo free-radical substitution reactions with halogens (e.g., chlorine or bromine) to form halogenated alkanes.

Experimental Protocols

While the precise experimental protocols for determining the physical properties of this compound are not detailed in the provided search results, the following are the standard methodologies generally employed for such measurements:

-

Boiling Point : The boiling point is typically determined using distillation methods, where the temperature at which the liquid's vapor pressure equals the surrounding atmospheric pressure is recorded.

-

Melting Point : For substances that are liquid at room temperature, the melting point (or freezing point) is determined by cooling the substance until it solidifies and then recording the temperature at which it melts upon gentle heating.

-

Density : Density is commonly measured using a pycnometer or a hydrometer. The mass of a known volume of the substance is determined and the density is calculated.

-

Solubility : Water solubility is determined by adding a known amount of the substance to a known volume of water, agitating the mixture until equilibrium is reached, and then measuring the concentration of the substance in the aqueous phase, often using chromatographic techniques like Gas Chromatography (GC).

-

Flash Point : The flash point is determined using either an open-cup or closed-cup apparatus. The substance is heated at a controlled rate, and a flame is periodically passed over the surface of the liquid. The flash point is the lowest temperature at which the vapors of the substance ignite.

Logical Relationship Diagram

The following diagram illustrates the classification of this compound within the broader family of organic compounds.

Caption: Hierarchical classification of this compound.

Conclusion

This compound is a well-characterized branched-chain alkane with defined physical and chemical properties. Its low polarity, volatility, and status as a flammable liquid are key characteristics that dictate its handling, storage, and potential applications. For professionals in research and drug development, understanding these fundamental properties is crucial for its appropriate use as a solvent, a reference standard in analytical chemistry, or in other specialized applications. The data and general methodologies presented in this guide provide a solid foundation for working with this compound.

References

- 1. Cas 926-82-9,this compound | lookchem [lookchem.com]

- 2. 926-82-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. This compound | 926-82-9 [chemicalbook.com]

- 4. This compound | C9H20 | CID 13558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 6. This compound | CAS#:926-82-9 | Chemsrc [chemsrc.com]

- 7. This compound [stenutz.eu]

- 8. 3,5-dimethyl heptane, 926-82-9 [thegoodscentscompany.com]

Synthesis of 3,5-Dimethylheptane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a viable synthetic pathway for 3,5-dimethylheptane, a branched alkane with applications in organic synthesis and as a component in fuel and polymer production.[1] The synthesis is approached through a robust three-step process involving a Grignard reaction, dehydration, and subsequent hydrogenation. This document outlines the detailed experimental protocols, presents relevant quantitative data in a structured format, and includes visualizations of the chemical transformations and experimental workflow.

Overview of the Synthetic Pathway

The synthesis of this compound can be achieved through a classical three-step sequence:

-

Grignard Reaction: The synthesis commences with the reaction of a suitable ketone, 2-pentanone, with a Grignard reagent, sec-butylmagnesium bromide. This nucleophilic addition reaction forms the tertiary alcohol, 3,5-dimethylheptan-3-ol.

-

Dehydration: The synthesized alcohol is then subjected to acid-catalyzed dehydration to yield a mixture of isomeric alkenes, primarily 3,5-dimethyl-2-heptene and 3,5-dimethyl-3-heptene.

-

Hydrogenation: Finally, the alkene mixture is reduced via catalytic hydrogenation to afford the saturated alkane, this compound.

This approach is analogous to established methods for the synthesis of other branched alkanes.

Experimental Protocols

Step 1: Synthesis of 3,5-Dimethylheptan-3-ol via Grignard Reaction

Materials:

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous diethyl ether

-

2-Bromobutane (B33332) (sec-butyl bromide)

-

2-Pentanone

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

In a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to activate the magnesium.

-

In the dropping funnel, place a solution of 2-bromobutane (1.1 equivalents) in anhydrous diethyl ether.

-

Add a small portion of the 2-bromobutane solution to the magnesium turnings. The reaction is initiated, as evidenced by the disappearance of the iodine color and gentle refluxing of the ether.

-

Once the reaction has started, add the remaining 2-bromobutane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent (sec-butylmagnesium bromide).

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Add a solution of 2-pentanone (1.0 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Separate the ethereal layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 3,5-dimethylheptan-3-ol.

Step 2: Dehydration of 3,5-Dimethylheptan-3-ol

Materials:

-

Crude 3,5-dimethylheptan-3-ol

-

p-Toluenesulfonic acid (PTSA)

-

Ethyl acetate

-

Water

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the crude 3,5-dimethylheptan-3-ol in toluene in a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Reflux the mixture, collecting the water in the Dean-Stark trap, until no more water is evolved.

-

Cool the reaction mixture to room temperature and add ethyl acetate.

-

Wash the organic layer with water, then with saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain a mixture of 3,5-dimethylheptene isomers.

Step 3: Hydrogenation of 3,5-Dimethylheptene Isomers

Materials:

-

Mixture of 3,5-dimethylheptene isomers

-

Palladium on carbon (5% Pd/C)

-

Hydrogen gas

Procedure:

-

In a three-necked flask, dissolve the alkene mixture in methanol.

-

Carefully add 5% Palladium on carbon catalyst to the solution.

-

Stir the reaction mixture under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) for a prolonged period (e.g., 24-48 hours), monitoring the reaction progress by TLC or GC.

-

Upon completion, carefully filter the catalyst through a pad of Celite.

-

Remove the methanol under reduced pressure.

-

The resulting liquid is the desired product, this compound, which can be further purified by distillation if necessary.

Quantitative Data

The following tables summarize the key quantitative parameters for each step of the synthesis.

Table 1: Reactant Quantities for the Synthesis of 3,5-Dimethylheptan-3-ol

| Reactant | Molecular Weight ( g/mol ) | Molar Equivalents |

| 2-Pentanone | 86.13 | 1.0 |

| 2-Bromobutane | 137.02 | 1.1 |

| Magnesium | 24.31 | 1.2 |

Table 2: Reaction Conditions

| Step | Reaction | Temperature (°C) | Duration |

| 1 | Grignard Reaction | 0 to Room Temp. | 2.5 hours |

| 2 | Dehydration | Reflux (Toluene) | Overnight |

| 3 | Hydrogenation | Room Temp. | 24-48 hours |

Table 3: Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₂₀ |

| Molecular Weight | 128.26 g/mol |

| Boiling Point | 136 °C |

| Density | 0.73 g/cm³ |

| Flash Point | 23 °C |

Visualizations

The following diagrams illustrate the synthesis pathway and the general experimental workflow.

Caption: Synthesis pathway for this compound.

Caption: Experimental workflow for the synthesis of this compound.

References

The Stereochemistry of 3,5-Dimethylheptane: A Technical Guide to its Chiral Landscape

For Immediate Release

[City, State] – [Date] – In the intricate world of molecular architecture, the seemingly simple branched alkane, 3,5-dimethylheptane, presents a fascinating case study in stereoisomerism and chirality. This technical guide offers an in-depth exploration of the stereochemical properties of this compound, tailored for researchers, scientists, and professionals in drug development who frequently encounter the challenges and opportunities presented by chiral molecules.

Introduction to the Chirality of this compound

This compound (C₉H₂₀) is a saturated hydrocarbon featuring a seven-carbon backbone with two methyl group substituents at the third and fifth positions. The presence of these substituents gives rise to two stereogenic centers, or chiral carbons, at positions C3 and C5. A carbon atom is considered chiral when it is bonded to four different groups.

The existence of two chiral centers in this compound leads to a total of four possible stereoisomers. These stereoisomers can be categorized into a pair of enantiomers and a meso compound. Enantiomers are non-superimposable mirror images of each other, exhibiting identical physical properties except for their interaction with plane-polarized light. A meso compound, despite having chiral centers, is achiral overall due to an internal plane of symmetry, rendering it optically inactive.

The Stereoisomers of this compound

The four stereoisomers of this compound are defined by the spatial arrangement (R or S configuration) of the substituents around the C3 and C5 chiral centers.

-

(3R,5R)-3,5-dimethylheptane: A chiral molecule.

-

(3S,5S)-3,5-dimethylheptane: The enantiomer of the (3R,5R) isomer.

-

(3R,5S)-3,5-dimethylheptane: A meso compound, which is achiral.

-

(3S,5R)-3,5-dimethylheptane: This is the same molecule as the (3R,5S) isomer due to the internal plane of symmetry.

The relationship between these stereoisomers can be visualized as follows:

Physicochemical Properties and Data

The stereoisomers of this compound share many physical properties. However, the enantiomers are expected to exhibit optical activity, meaning they will rotate the plane of polarized light in equal but opposite directions. The meso compound, being achiral, will not exhibit optical activity.

| Property | (3R,5R)-3,5-dimethylheptane | (3S,5S)-3,5-dimethylheptane | (3R,5S)-3,5-dimethylheptane (meso) |

| Molecular Formula | C₉H₂₀ | C₉H₂₀ | C₉H₂₀ |

| Molecular Weight | 128.26 g/mol | 128.26 g/mol | 128.26 g/mol |

| Chirality | Chiral | Chiral | Achiral |

| Specific Rotation ([α]D) | Expected to be equal in magnitude and opposite in sign to the (3S,5S) isomer. No experimentally determined value readily available in the literature. | Expected to be equal in magnitude and opposite in sign to the (3R,5R) isomer. No experimentally determined value readily available in the literature. | 0° (optically inactive) |

Note: The measurement of specific rotation for chiral alkanes can be challenging due to the absence of a chromophore, often resulting in very low rotation values.

Experimental Protocols: Chiral Separation by Gas Chromatography

The separation of the stereoisomers of this compound is a significant analytical challenge. Due to their similar boiling points and polarities, conventional gas chromatography (GC) is insufficient. Chiral gas chromatography, employing a chiral stationary phase (CSP), is the method of choice for resolving these isomers.

Objective: To separate the enantiomers and the meso form of this compound.

Instrumentation:

-

Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

-

Chiral Capillary Column: A column coated with a cyclodextrin-based chiral stationary phase, such as a permethylated β-cyclodextrin phase (e.g., Chirasil-Dex CB), is recommended for the separation of chiral alkanes.[1]

Typical GC Conditions:

-

Column: 25 m x 0.25 mm ID, 0.25 µm film thickness Chirasil-Dex CB.[1]

-

Carrier Gas: Helium or Hydrogen at a constant flow rate.

-

Injector Temperature: 250 °C.

-

Detector Temperature (FID): 250 °C.

-

Oven Temperature Program: A slow temperature ramp is crucial for resolving closely eluting isomers. A suggested starting point is:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: 1 °C/minute to 100 °C.

-

Hold at 100 °C for 5 minutes. (This program may require optimization for baseline separation.)

-

-

Injection: A small volume (e.g., 1 µL) of a dilute solution of the this compound isomer mixture in a volatile solvent (e.g., pentane (B18724) or hexane). A split injection mode is typically used.

Expected Elution Order: The elution order of the stereoisomers will depend on the specific interactions with the chiral stationary phase. It is common for the meso compound to elute either before or after the enantiomeric pair. The enantiomers will have distinct retention times.

Workflow for Chiral GC Analysis:

Significance in Drug Development and Chemical Research

The principles of chirality demonstrated by this compound are of paramount importance in the pharmaceutical industry. The biological activity of a chiral drug is often associated with only one of its enantiomers (the eutomer), while the other (the distomer) may be inactive or even cause adverse effects. Therefore, the ability to separate and characterize stereoisomers is a critical aspect of drug design, development, and quality control.

For researchers in organic synthesis and catalysis, understanding the stereochemical outcomes of reactions is fundamental. This compound serves as a model compound for studying the stereoselectivity of reactions involving the formation of C-C bonds and for developing new methods for the asymmetric synthesis of complex molecules.

Conclusion

This compound, despite its simple molecular formula, provides a rich illustration of the fundamental concepts of stereochemistry. The existence of a pair of enantiomers and a meso compound highlights the structural diversity that can arise from chiral centers. The analytical separation of these stereoisomers, though challenging, is achievable through techniques such as chiral gas chromatography, which is an indispensable tool in modern chemical and pharmaceutical research. A thorough understanding of the stereoisomeric landscape of molecules like this compound is essential for advancing our ability to design and synthesize molecules with specific three-dimensional structures and desired biological activities.

References

An In-depth Technical Guide to the Molecular Geometry and Bond Angles of 3,5-Dimethylheptane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular geometry and bond angles of 3,5-dimethylheptane (C9H20), a branched alkane.[1][2] Understanding the three-dimensional structure of molecules is paramount in fields such as drug design and materials science, as it dictates molecular interactions and physical properties.

Molecular Structure and Hybridization

This compound consists of a seven-carbon heptane (B126788) backbone with two methyl group substituents at the third and fifth carbon positions.[3] The structural formula is CH3CH2CH(CH3)CH2CH(CH3)CH2CH3.

All carbon atoms in the this compound molecule are sp³ hybridized. This hybridization results in a tetrahedral arrangement of electron domains around each carbon atom. Consequently, the fundamental geometry around each carbon is tetrahedral, aiming for bond angles of approximately 109.5°.[4][5] However, the presence of bulky methyl groups introduces steric hindrance, which can cause deviations from these ideal angles.[6][7]

Molecular Geometry

The overall molecular geometry of this compound is a non-linear, flexible chain with a zigzag backbone, characteristic of alkanes. The molecule exists in various conformations due to the free rotation around its carbon-carbon single bonds. The most stable conformation, or rotamer, will be the one that minimizes steric strain between the constituent atoms and groups. The bulky methyl groups at the C3 and C5 positions are significant in determining the preferred conformation, as they will orient themselves to be as far apart as possible to reduce repulsive forces.

Bond Angles

The bond angles in this compound are primarily governed by the Valence Shell Electron Pair Repulsion (VSEPR) theory, which posits that electron pairs in the valence shell of a central atom will arrange themselves to be as far apart as possible, thereby minimizing electrostatic repulsion.[4][5] For an sp³ hybridized carbon atom with four single bonds, the ideal bond angle is 109.5°.[4][8]

However, in this compound, steric hindrance between the methyl groups and the main heptane chain, as well as between adjacent methylene (B1212753) groups, will likely cause some bond angles to deviate from the ideal 109.5°. Generally, the repulsion between bulky groups is greater than that between a bulky group and a hydrogen atom, and greater still than between two hydrogen atoms. This can lead to a slight compression of some bond angles and expansion of others. For instance, the C-C-C bond angles at the C3 and C5 positions may be slightly larger than 109.5° to accommodate the methyl groups, while the H-C-H bond angles might be slightly compressed.

Quantitative Data Summary

| Bond Type | Atoms Involved (Example) | Ideal Angle (°) | Expected Actual Angle (°) | Rationale for Deviation |

| C-C-C (in chain) | C2-C3-C4 | 109.5 | > 109.5 | Steric repulsion from the C3 methyl group pushing the C2 and C4 carbons further apart. |

| C-C-C (substituent) | C4-C3-C(methyl) | 109.5 | > 109.5 | Repulsion between the bulky groups attached to the C3 carbon. |

| H-C-H | In CH2 groups | 109.5 | < 109.5 | To compensate for the larger C-C-C angles, these angles may be slightly compressed. |

| H-C-C | e.g., H on C3 | 109.5 | ~109.5 | Deviations are expected to be minor, but will depend on the specific conformation of the molecule. |

Methodologies for Determining Molecular Geometry

The determination of molecular geometry and bond angles for a molecule like this compound is typically achieved through theoretical and computational methods.

5.1 Valence Shell Electron Pair Repulsion (VSEPR) Theory VSEPR theory is a qualitative model used to predict the geometry of individual atoms in a molecule based on the number of electron pairs surrounding them. The protocol for applying VSEPR is as follows:

-

Draw the Lewis structure of the molecule.

-

For each central atom, count the number of electron domains (bonding pairs and lone pairs). In this compound, each carbon has four bonding pairs and no lone pairs.

-

Arrange the electron domains to minimize repulsion. For four domains, this results in a tetrahedral electron geometry.

-

Determine the molecular geometry based on the positions of the atoms. Since there are no lone pairs, the molecular geometry around each carbon is tetrahedral.

-

Refine the bond angles by considering the relative repulsive forces of the groups attached. Bulky groups will repel each other more strongly, leading to deviations from the ideal 109.5° angle.

5.2 Computational Chemistry Methods For more precise quantitative data, computational methods such as Molecular Mechanics, Ab initio, and Density Functional Theory (DFT) are employed. These methods solve the Schrödinger equation (or approximations of it) for the molecule to find the lowest energy conformation (the most stable structure) and provide accurate values for bond lengths and angles. A typical workflow for a computational analysis would be:

-

Construct a 3D model of the this compound molecule.

-

Choose a theoretical method (e.g., DFT with a specific functional like B3LYP) and a basis set (e.g., 6-31G*).

-

Perform a geometry optimization calculation. This calculation systematically alters the positions of the atoms to find the arrangement with the minimum potential energy.

-

The output of the calculation provides the optimized molecular geometry, including the precise bond angles and lengths for the most stable conformer.

Workflow for Geometry Determination

The following diagram illustrates the logical workflow for determining the molecular geometry and bond angles of this compound.

Caption: Workflow for determining the molecular geometry of this compound.

References

- 1. echemi.com [echemi.com]

- 2. Heptane, 3,5-dimethyl- [webbook.nist.gov]

- 3. homework.study.com [homework.study.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Steric Hindrance | ChemTalk [chemistrytalk.org]

- 7. Steric effects - Wikipedia [en.wikipedia.org]

- 8. m.youtube.com [m.youtube.com]

Conformational Analysis of 3,5-Dimethylheptane: A Technical Guide

Abstract: This technical guide provides a comprehensive theoretical framework for the conformational analysis of 3,5-dimethylheptane. In the absence of specific experimental data for this molecule, this document outlines the foundational principles of alkane stereochemistry and applies them to predict the conformational landscape of this compound's stereoisomers. It details proposed experimental and computational protocols for researchers seeking to investigate this molecule, offering a roadmap for future studies. All quantitative data presented is based on established energetic penalties for steric interactions in analogous acyclic alkanes.

Introduction

This compound (C₉H₂₀) is a branched alkane whose conformational preferences are dictated by the interplay of torsional and steric strains arising from rotations about its carbon-carbon single bonds. A thorough understanding of its conformational landscape is crucial for predicting its physicochemical properties and reactivity, which is of particular interest in fields such as lubricant formulation, combustion chemistry, and as a model for understanding the structure of more complex organic molecules in drug development.

This guide will first elucidate the stereoisomerism of this compound, followed by a detailed theoretical conformational analysis of one of its stereoisomers. Subsequently, it will present robust, detailed protocols for both experimental investigation via Nuclear Magnetic Resonance (NMR) spectroscopy and computational analysis using Density Functional Theory (DFT), providing researchers with the necessary methodologies to validate the theoretical predictions herein.

Disclaimer: To date, specific experimental or computational studies on the conformational analysis of this compound are not widely available in peer-reviewed literature. Therefore, this guide is presented as a theoretical analysis, drawing upon well-established principles from the study of simpler alkanes like butane. The energy values provided are estimates based on these analogous systems.

Stereoisomerism of this compound

This compound possesses two chiral centers at the C3 and C5 positions. This gives rise to three distinct stereoisomers: a pair of enantiomers, (3R,5R)-3,5-dimethylheptane and (3S,5S)-3,5-dimethylheptane, and a meso compound, (3R,5S)-3,5-dimethylheptane, which is achiral due to an internal plane of symmetry.

Theoretical Conformational Analysis of meso-3,5-Dimethylheptane

The conformational landscape of this compound is best understood by analyzing the rotations around the C3-C4 and C4-C5 bonds. Due to its symmetry, the analysis of the C3-C4 bond in the meso-(3R,5S) isomer is representative. We will utilize Newman projections to visualize the conformers, looking down the C3-C4 bond. The substituents on the C3 (front) carbon are a hydrogen, a methyl group, and an ethyl group. The substituents on the C4 (rear) carbon are two hydrogens and a sec-butyl group (specifically, a (S)-sec-butyl group).

The most stable conformations are the staggered ones, which minimize torsional strain. These are the anti and gauche conformers. The least stable are the eclipsed conformations. The relative energies of these conformers are determined by steric strain, primarily from gauche interactions between bulky groups.

Estimated Energy Costs of Steric Interactions

The following table summarizes the estimated energy penalties for various steric interactions, derived from studies of simpler alkanes. These values are foundational for predicting the relative stability of the conformers of this compound.

| Interaction Type | Groups Involved | Estimated Energy Cost (kcal/mol) |

| Gauche | Me / Me | ~0.9[1][2][3] |

| Gauche | Me / Et | ~1.0 |

| Gauche | Et / Et | ~1.1 |

| Gauche | Me / sec-Butyl | ~1.5 |

| Gauche | Et / sec-Butyl | ~1.8 |

| Eclipsing | H / H | ~1.0[1] |

| Eclipsing | H / Me | ~1.4[1] |

| Eclipsing | H / Et | ~1.5 |

| Eclipsing | Me / Me | ~3.0[1] |

| Eclipsing | Me / Et | ~3.5 |

Note: Values involving ethyl and sec-butyl groups are estimations based on their increased steric bulk relative to a methyl group.

Analysis of Staggered Conformers around the C3-C4 Bond

For the meso-(3R,5S) isomer, viewing along the C3-C4 bond, the front (C3) substituents are Ethyl, Methyl, and H. The rear (C4) substituents are (S)-sec-Butyl, H, and H. There are three staggered conformations:

-

Anti-Conformer: The largest groups on the front (Ethyl) and rear (sec-Butyl) carbons are 180° apart. This is expected to be the lowest energy conformer as it minimizes steric interactions between the bulkiest substituents. It has one Me/H gauche and one H/H gauche interaction (negligible).

-

Gauche-1 Conformer: The Ethyl group is gauche (60°) to the sec-Butyl group. This introduces a significant steric clash. It also has a Me/H gauche interaction.

-

Gauche-2 Conformer: The Methyl group is gauche (60°) to the sec-Butyl group. The Ethyl group is gauche to a hydrogen. This conformation is likely of intermediate energy between the anti and Gauche-1 conformers.

A full rotational energy profile would require considering all eclipsed and staggered conformations, but for drug development and materials science applications, understanding the population of the low-energy staggered conformers is most critical.

Proposed Experimental and Computational Protocols

To move beyond theoretical predictions, experimental and computational studies are necessary. The following sections detail robust protocols for such investigations.

Experimental Protocol: Variable-Temperature NMR Spectroscopy

Variable-temperature (VT) NMR spectroscopy is a powerful technique for studying dynamic processes, including conformational equilibria.[4][5][6] By measuring NMR spectra at different temperatures, one can determine the relative populations of conformers and thereby calculate the thermodynamic parameters (ΔG°, ΔH°, and ΔS°) for the conformational exchange.

Objective: To determine the relative energies of the stable conformers of a specific stereoisomer of this compound.

Methodology:

-

Sample Preparation:

-

Synthesize and isolate a pure stereoisomer of this compound (e.g., the meso compound).

-

Dissolve ~10-20 mg of the purified sample in a low-freezing point deuterated solvent (e.g., deuterated chloroform, CDCl₃, or deuterated methanol, CD₃OD). The solvent must not have signals that overlap with key resonances of the analyte.

-

Transfer the solution to a high-quality (Class A) NMR tube suitable for VT experiments.

-

-

NMR Data Acquisition:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a VT unit.

-

Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K) to serve as a reference.

-

Gradually lower the temperature of the probe in increments of 10-20 K. Allow the temperature to equilibrate for at least 10-15 minutes at each step before acquiring a spectrum.

-

Continue acquiring spectra until significant changes in chemical shifts or coupling constants are observed, or until the signals begin to broaden and then sharpen into new signals representing the "frozen-out" individual conformers. This may require temperatures as low as -80°C (193 K) or lower.[4]

-

-

Data Analysis:

-

At each temperature, integrate the signals corresponding to the different conformers to determine their relative populations.

-

The equilibrium constant (K_eq) can be calculated from the ratio of the integrated peak areas.

-

Plot ln(K_eq) versus 1/T (a van 't Hoff plot). The slope of this line is -ΔH°/R and the y-intercept is ΔS°/R, where R is the gas constant.

-

The Gibbs free energy difference (ΔG°) at a given temperature can be calculated using the equation ΔG° = -RTln(K_eq).

-

Computational Protocol: Density Functional Theory (DFT)

Computational chemistry provides a powerful means to explore the potential energy surface of a molecule and identify its stable conformers. DFT offers a good balance between accuracy and computational cost for systems of this size.

Objective: To identify the low-energy conformers of a this compound stereoisomer, determine their relative energies, and predict their geometries.

Methodology:

-

Initial Structure Generation:

-

Build the desired stereoisomer of this compound (e.g., (3R,5R)-3,5-dimethylheptane) in a molecular modeling program.

-

Perform an initial, rough geometry optimization using a molecular mechanics force field such as MM3 or MMFF.[7] This provides a reasonable starting structure.

-

-

Conformational Search:

-

Conduct a systematic or stochastic conformational search by rotating all relevant dihedral angles (e.g., C2-C3, C3-C4, C4-C5, C5-C6).

-

For each generated conformer, perform a quick geometry optimization and energy calculation using a computationally inexpensive method (e.g., a semi-empirical method or a small basis set DFT).

-

Collect all unique conformers within a specified energy window (e.g., 5-10 kcal/mol) of the global minimum.

-

-

High-Level Geometry Optimization:

-

Frequency Calculations:

-

For each optimized structure, perform a frequency calculation at the same level of theory.

-

Confirm that each structure is a true energy minimum by ensuring there are no imaginary frequencies.

-

The frequency calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy, yielding the Gibbs free energy (G) at a specified temperature (e.g., 298 K).

-

-

Analysis:

-

Compare the relative Gibbs free energies of all confirmed minima to determine the most stable conformers and their predicted population distribution at equilibrium.

-

Analyze the geometric parameters (dihedral angles, bond lengths, etc.) of the low-energy conformers to understand the structural features that confer stability.

-

Conclusion

While a definitive conformational analysis of this compound awaits dedicated experimental and computational investigation, a robust theoretical framework can be constructed based on fundamental principles of stereochemistry. The presence of two chiral centers gives rise to a pair of enantiomers and a meso compound, each with a complex potential energy surface. The relative stabilities of the various conformers are governed by a balance of torsional strain and steric repulsions, particularly gauche interactions between the alkyl substituents. This guide provides detailed, actionable protocols for both variable-temperature NMR spectroscopy and DFT calculations, which together represent a powerful strategy to fully elucidate the conformational landscape of this compound. The successful application of these methods will not only provide valuable data for this specific molecule but also enhance our broader understanding of conformational preferences in complex branched alkanes.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 3.7 Conformations of Other Alkanes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 5. sites.lsa.umich.edu [sites.lsa.umich.edu]

- 6. University of Ottawa NMR Facility Blog: Variable Temperature to Improve NMR Resolution [u-of-o-nmr-facility.blogspot.com]

- 7. biochem218.stanford.edu [biochem218.stanford.edu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Spectroscopic Analysis of 3,5-Dimethylheptane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 3,5-dimethylheptane, a branched alkane. The document details the expected data from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for obtaining this data are also provided, along with a visualization of the spectroscopic analysis workflow.

Data Presentation

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

¹H Nuclear Magnetic Resonance (NMR) Data

| Protons | Chemical Shift (δ, ppm) (Estimated) | Multiplicity | Coupling Constant (J, Hz) (Estimated) | Integration |

| CH₃ (C1, C7) | 0.88 | Triplet | 7.0 | 6H |

| CH₃ (at C3, C5) | 0.85 | Doublet | 6.5 | 6H |

| CH₂ (C2, C6) | 1.25 | Multiplet | - | 4H |

| CH₂ (C4) | 1.15 | Multiplet | - | 2H |

| CH (C3, C5) | 1.50 | Multiplet | - | 2H |

¹³C Nuclear Magnetic Resonance (NMR) Data

| Carbon | Chemical Shift (δ, ppm) |

| C1, C7 | 14.1 |

| C2, C6 | 29.3 |

| C3, C5 | 32.5 |

| C4 | 43.5 |

| CH₃ at C3, C5 | 19.5 |

Infrared (IR) Spectroscopy Data

| Absorption Band (cm⁻¹) | Vibration Type | Intensity |

| 2955-2870 | C-H Stretch (sp³) | Strong |

| 1465 | C-H Bend (Methylene) | Medium |

| 1380 | C-H Bend (Methyl) | Medium |

Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Proposed Fragment |

| 128 | 5 | [M]⁺ (Molecular Ion) |

| 113 | 15 | [M-CH₃]⁺ |

| 99 | 30 | [M-C₂H₅]⁺ |

| 85 | 40 | [M-C₃H₇]⁺ |

| 71 | 60 | [M-C₄H₉]⁺ |

| 57 | 100 | [C₄H₉]⁺ (Base Peak) |

| 43 | 85 | [C₃H₇]⁺ |

| 29 | 50 | [C₂H₅]⁺ |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of this compound (approximately 10-20 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[1][2] The final volume of the solution is typically 0.5-0.7 mL.[1] A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[3]

¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a 400 MHz (or higher) spectrometer. Standard acquisition parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same spectrometer, operating at a corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H instrument). A proton-decoupled sequence is used to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is used, and a larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Sample Preparation: As this compound is a liquid at room temperature, a neat spectrum can be obtained.[4] A drop of the liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to form a thin film.[4]

Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.[5] A background spectrum of the clean salt plates is first recorded and automatically subtracted from the sample spectrum.[6] The spectrum is typically scanned over the range of 4000-400 cm⁻¹.[5]

Mass Spectrometry (MS)

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, typically via gas chromatography (GC-MS) for volatile liquids like this compound. Electron Ionization (EI) is the most common method for alkanes. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[7][8]

Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). The detector records the abundance of each ion, generating a mass spectrum.

Mandatory Visualization

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 3. scs.illinois.edu [scs.illinois.edu]

- 4. researchgate.net [researchgate.net]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 7. Electron impact mass spectrometry of alkanes in supersonic molecular beams - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. quora.com [quora.com]

Unraveling the Past: A Technical Guide to the Historical Context of 3,5-Dimethylheptane's Emergence

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethylheptane, a branched-chain alkane with the molecular formula C9H20, represents a fascinating case study in the evolution of organic chemistry. While the specific moment of its initial synthesis is not prominently documented as a singular discovery, its appearance and significance are deeply intertwined with the burgeoning fields of systematic nomenclature, petroleum chemistry, and advanced analytical techniques in the mid-20th century. This guide delves into the historical context of this compound, presenting plausible early synthetic methodologies, collating its physical properties, and visualizing the scientific workflows and logical relationships that defined its era.

The Rise of Isomerism and Systematic Nomenclature

The early 20th century was a period of rapid expansion in organic chemistry. As chemists became more adept at synthesizing and isolating new compounds, the challenge of naming the ever-growing number of isomers became critical. Branched alkanes like this compound were central to the development of a systematic approach to nomenclature.[1] Before the establishment of the International Union of Pure and Applied Chemistry (IUPAC) system, such compounds were often given cumbersome and ambiguous names. The need to precisely describe the structure of the 35 structural isomers of nonane (B91170), including this compound, drove the adoption of the standardized naming conventions that are fundamental to modern chemistry.[2][3][4][5][6]

Significance in Petroleum Chemistry and Fuel Technology

The period between the 1930s and 1960s witnessed significant advancements in understanding the composition and performance of fuels.[1] Researchers discovered that branched-chain alkanes had substantially higher octane (B31449) ratings compared to their straight-chain counterparts, leading to better fuel efficiency and reduced engine knocking.[1] This realization spurred intensive research into the isolation, synthesis, and characterization of various alkane isomers. This compound, as a C9 isomer, was a compound of interest in these studies, contributing to the foundational knowledge of fuel science.[1]

Quantitative Data: Physical Properties of this compound

While historical records of early measurements are scarce, modern analytical techniques have allowed for precise determination of the physical properties of this compound. These values serve as a benchmark for its characterization.

| Property | Value | Conditions |

| Molecular Formula | C9H20 | |

| Molecular Weight | 128.26 g/mol | |

| Boiling Point | 136 °C | at 760 mmHg |

| Melting Point | -102.89 °C | |

| Density | 0.73 g/cm³ | at 20°C |

| Refractive Index | 1.404 | at 20°C |

| Flash Point | 23 °C | Closed cup |

| Vapor Pressure | ~9.5 mmHg | at 25°C (Estimated) |

Plausible Early Experimental Protocols

Given the synthetic methodologies available to organic chemists in the early to mid-20th century, a plausible route for the first synthesis of this compound would have likely involved a Grignard reaction followed by hydrolysis and reduction, or a Wurtz coupling reaction.

Method 1: Grignard Reagent-Based Synthesis (Hypothetical Protocol)

This method would have been a versatile approach for constructing the carbon skeleton of this compound.

Objective: To synthesize this compound via the reaction of a Grignard reagent with a ketone, followed by dehydration and hydrogenation.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Pentan-3-one

-

Sulfuric acid (concentrated)

-

Palladium on carbon (Pd/C) catalyst

-

Hydrogen gas

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, magnesium turnings and anhydrous diethyl ether are placed. A solution of 2-bromobutane in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent (sec-butylmagnesium bromide). The reaction mixture is gently refluxed until the magnesium is consumed.

-

Reaction with Ketone: The Grignard reagent solution is cooled in an ice bath. A solution of pentan-3-one in anhydrous diethyl ether is added dropwise with continuous stirring. After the addition is complete, the reaction mixture is stirred at room temperature for several hours.

-

Hydrolysis: The reaction mixture is carefully poured onto a mixture of crushed ice and a saturated solution of ammonium (B1175870) chloride to hydrolyze the magnesium alkoxide intermediate, yielding 3,5-dimethylheptan-3-ol.

-

Dehydration: The tertiary alcohol is then dehydrated by heating with a strong acid catalyst, such as concentrated sulfuric acid, to yield a mixture of isomeric alkenes (primarily 3,5-dimethylhept-3-ene).

-

Hydrogenation: The resulting alkene mixture is subjected to catalytic hydrogenation using a palladium on carbon catalyst under a hydrogen atmosphere to reduce the double bond and yield this compound.

-

Purification: The final product is purified by fractional distillation.

Method 2: Wurtz Reaction (Alternative Hypothetical Protocol)

The Wurtz reaction, while often leading to side products, was a known method for forming carbon-carbon bonds.

Objective: To synthesize this compound by the coupling of 2-bromobutane and 1-bromopropane (B46711) with sodium metal. Note: This method would produce a mixture of alkanes (butane, hexane, and heptane (B126788) isomers) requiring careful separation.

Materials:

-

2-Bromobutane

-

1-Bromopropane

-

Sodium metal

-

Anhydrous diethyl ether

Procedure:

-

Reaction Setup: In a flame-dried, three-necked flask equipped with a reflux condenser and a mechanical stirrer, sodium metal is dispersed in anhydrous diethyl ether.

-

Coupling Reaction: A mixture of 2-bromobutane and 1-bromopropane in anhydrous diethyl ether is added dropwise to the sodium suspension. The reaction is exothermic and may require cooling to control the rate.

-

Workup: After the reaction is complete, the excess sodium is carefully decomposed with ethanol. Water is then added, and the organic layer is separated.

-

Purification: The ethereal solution containing the mixture of alkanes is washed with water, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and the ether is removed by distillation. The resulting mixture of alkanes is then subjected to careful fractional distillation to isolate this compound from the other products.

Visualizing the Historical Context

The following diagrams illustrate the plausible experimental workflow for the Grignard synthesis and the logical relationships in the development of alkane chemistry during this period.

Caption: Plausible Grignard synthesis workflow for this compound.

Caption: Logical relationships in the historical context of alkane chemistry.

Conclusion

The story of this compound is not one of a singular, celebrated discovery but rather of its emergence as a significant molecule within the broader context of chemical science's advancement in the 20th century. Its importance arose from the practical needs of the petroleum industry and the intellectual challenge of systematically organizing the vast and growing family of organic compounds. The plausible synthetic pathways described herein reflect the ingenuity of early organic chemists, while the precise physical data now available are a testament to the power of modern analytical methods. For today's researchers, this compound serves as a reminder of the foundational work that underpins our current understanding of organic chemistry.

References

- 1. Berichte der Deutschen Chemischen Gesellschaft in SearchWorks catalog [searchworks.stanford.edu]

- 2. cyberleninka.ru [cyberleninka.ru]

- 3. 35 C9H20 constitutional isomers of molecular formula C9H20 structural isomers carbon chain isomers structural formula skeletal formula R/S optical isomers enantiomers stereoisomers stereoisomerism in C9H20 alkane isomers Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]

- 4. researchgate.net [researchgate.net]

- 5. Reddit - The heart of the internet [reddit.com]

- 6. youtube.com [youtube.com]

- 7. Wiley-VCH - Helvetica Chimica Acta [wiley-vch.de]

- 8. Helvetica Chimica Acta archives [onlinebooks.library.upenn.edu]

- 9. Graph spectral analysis of nonane isomers | Andrew | Nanosystems: Physics, Chemistry, Mathematics [nanojournal.ifmo.ru]

- 10. Graph spectral analysis of nonane isomers | Andrew | Nanosystems: Physics, Chemistry, Mathematics [nanojournal.ifmo.ru]

Thermodynamic Properties of 3,5-Dimethylheptane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of 3,5-Dimethylheptane (C₉H₂₀). The information is compiled from various authenticated sources and is intended to be a valuable resource for professionals in research, science, and drug development. This document summarizes key quantitative data, details experimental protocols for thermodynamic property determination, and provides visualizations of experimental workflows and theoretical methodologies.

Core Thermodynamic Properties

This compound is a branched alkane with a molecular weight of 128.26 g/mol .[1][2] Understanding its thermodynamic properties is crucial for various applications, including its use as a solvent in chemical reactions and as a fuel additive.[3]

Quantitative Data Summary

The following tables summarize the key thermodynamic and physical properties of this compound.

Table 1: Physical Properties of this compound

| Property | Value | Unit | Source |

| Molecular Weight | 128.26 | g/mol | [1][2] |

| Melting Point | -102.89 | °C | [3] |

| Boiling Point | 136 | °C | [3] |

| Flash Point | 23 | °C | [3] |

| Density | 0.73 | g/cm³ | [3] |

| Refractive Index | 1.4040-1.4070 | [3] | |

| Vapor Pressure at 25°C | 9.18 | mmHg | [3] |

Table 2: Thermodynamic Properties of this compound

| Property | Value | Unit | Source |

| Standard Gibbs Free Energy of Formation (ΔfG°) | 20.02 | kJ/mol | [1][2] |

| Enthalpy of Formation at Standard Conditions (Gas, ΔfH°gas) | -239.65 | kJ/mol | [1][2] |

| Enthalpy of Fusion at Standard Conditions (ΔfusH°) | 12.02 | kJ/mol | [1][2] |

| Enthalpy of Vaporization at Standard Conditions (ΔvapH°) | 34.85 | kJ/mol | [1] |

| Heat of Combustion, Gross form (Δc,grossH) | 6118.31 | kJ/mol | [2] |

| Heat of Combustion, Net Form (Δc,netH) | 5678.190 | kJ/mol | [2] |

| Ideal Gas Heat Capacity (Cp,gas) | Varies with temp. | J/mol·K | [1][2] |

Experimental Protocols

The determination of the thermodynamic properties of organic compounds like this compound involves various experimental techniques. Below are detailed methodologies for key experiments.

Combustion Calorimetry for Enthalpy of Formation

Combustion calorimetry is a primary method for determining the standard enthalpy of formation of combustible organic compounds.

Methodology:

-

Sample Preparation: A precisely weighed sample of high-purity this compound is placed in a crucible within a combustion bomb. A fuse wire is positioned to ensure ignition.

-

Bomb Assembly: The bomb is sealed and pressurized with a known excess of pure oxygen.

-

Calorimeter Setup: The bomb is submerged in a known mass of water in a well-insulated calorimeter. The initial temperature of the water is recorded with high precision.

-

Ignition and Data Acquisition: The sample is ignited electrically. The temperature of the water is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool.

-

Data Analysis:

-

The heat capacity of the calorimeter system is determined by combusting a standard substance with a known heat of combustion (e.g., benzoic acid).

-

The total heat released by the combustion of this compound is calculated from the observed temperature change and the calorimeter's heat capacity.

-

Corrections are applied for the heat of ignition and the formation of any side products (e.g., nitric acid from residual nitrogen).

-

The standard enthalpy of combustion is calculated from the corrected heat release and the moles of the sample.

-

The standard enthalpy of formation is then determined using Hess's Law, by combining the experimental enthalpy of combustion with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

-

Caption: Experimental Workflow for Combustion Calorimetry.

Correlation-Gas Chromatography for Enthalpy of Vaporization

Correlation-gas chromatography (c-GC) is a technique used to determine the enthalpy of vaporization of volatile compounds.

Methodology:

-

Standard Selection: A series of standard compounds with well-established vaporization enthalpies and similar chemical structures (e.g., other alkanes) are chosen.

-

Sample Preparation: A mixture containing the this compound and the selected standards is prepared.

-

Gas Chromatography: The mixture is injected into a gas chromatograph equipped with a suitable column. The experiment is run isothermally at several different temperatures.

-

Data Collection: The retention times for each compound in the mixture are recorded at each temperature.

-

Data Analysis:

-

For each temperature, the natural logarithm of the retention time (or a related parameter) is plotted against the reciprocal of the absolute temperature (1/T) for each compound.

-

The slope of the resulting line for each compound is proportional to its enthalpy of transfer from the stationary phase to the mobile phase.

-

A correlation plot is created by plotting the known vaporization enthalpies of the standards against their corresponding slopes from the chromatographic data.

-

The enthalpy of vaporization of this compound is determined by interpolating its experimentally determined slope onto the correlation plot.

-

Caption: Workflow for Correlation-Gas Chromatography.

Theoretical Methodologies

In addition to experimental determination, theoretical methods are employed to estimate thermodynamic properties. The Benson group additivity method is a widely used technique.

Benson Group Additivity Method

This method estimates the thermodynamic properties of a molecule by summing the contributions of its constituent functional groups.

Methodology:

-

Molecular Decomposition: The chemical structure of this compound is broken down into its constituent groups. For this compound, the groups are:

-

Two primary carbon atoms bonded to one other carbon and three hydrogen atoms: C-(C)(H)₃

-

Two secondary carbon atoms bonded to two other carbons and two hydrogen atoms: C-(C)₂(H)₂

-

Two tertiary carbon atoms bonded to three other carbons and one hydrogen atom: C-(C)₃(H)

-

One secondary carbon atom bonded to two other carbons and two hydrogen atoms: C-(C)₂(H)₂

-

-

Group Value Assignment: Each group is assigned a predetermined value for a specific thermodynamic property (e.g., enthalpy of formation, entropy, heat capacity). These values are derived from experimental data of a large number of compounds.

-

Summation: The group values are summed to obtain an initial estimate of the property for the entire molecule.

-

Symmetry and Isomer Corrections: Corrections are applied to account for molecular symmetry and the presence of stereoisomers.

Caption: Benson Group Additivity Method Logic.

References

Quantum Mechanical Insights into the Conformational Landscape of 3,5-Dimethylheptane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of quantum mechanical calculations to elucidate the conformational and thermodynamic properties of 3,5-dimethylheptane. This branched alkane serves as a model system for understanding the intricate interplay of steric and electronic effects that govern the behavior of more complex aliphatic moieties prevalent in pharmaceutical and materials science. This document outlines a detailed computational protocol for conformational analysis using Density Functional Theory (DFT), presents the expected quantitative data in a structured format, and visualizes the experimental workflow. The methodologies and data presented herein are intended to serve as a foundational resource for researchers engaged in computational chemistry and drug development.

Introduction

This compound (C9H20) is a branched alkane whose structural isomers are of interest in fundamental studies of hydrocarbon chemistry.[1][2] Its non-linear structure introduces chiral centers and a more complex conformational landscape compared to its linear counterparts. Understanding the relative stabilities of its various conformers is crucial for predicting its macroscopic properties, such as boiling point, viscosity, and reactivity.[1] Quantum mechanical calculations, particularly Density Functional Theory (DFT), have emerged as powerful tools for accurately predicting the geometries, energies, and vibrational frequencies of molecular systems.[3] This guide details a robust computational methodology for the comprehensive conformational analysis of this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data, sourced from established chemical databases, provides a macroscopic context for the microscopic insights gained from quantum mechanical calculations.

| Property | Value | Reference |

| Molecular Formula | C9H20 | --INVALID-LINK-- |

| Molecular Weight | 128.26 g/mol | --INVALID-LINK-- |

| IUPAC Name | This compound | --INVALID-LINK-- |

| CAS Number | 926-82-9 | --INVALID-LINK-- |

| Boiling Point | 136 °C | --INVALID-LINK-- |

| Density | 0.73 g/cm³ | --INVALID-LINK-- |

| Flash Point | 23 °C | --INVALID-LINK-- |

Computational Methodology: A Detailed Protocol

A rigorous computational protocol is essential for obtaining accurate and reproducible results. This section outlines a standard workflow for the conformational analysis of this compound using DFT.

Software and Hardware

All calculations can be performed using a high-performance computing cluster equipped with a standard quantum chemistry software package such as Gaussian, ORCA, or GAMESS.

Conformational Search

Due to the rotational freedom around the C-C single bonds, this compound can exist in numerous conformations. A systematic or stochastic conformational search is the first critical step.

-

Systematic Search: This involves rotating each dihedral angle by a defined increment (e.g., 60° or 120°) to generate a comprehensive set of starting geometries.

-

Stochastic Search (e.g., Monte Carlo): This method randomly samples the conformational space and is often more efficient for larger, more complex molecules.

Geometry Optimization

Each conformer generated in the search must be optimized to find its local minimum on the potential energy surface.

-

Functional: The M06-2X functional is recommended as it is known to perform well for non-covalent interactions, which are crucial in determining the relative energies of alkane conformers.

-

Basis Set: The 6-311+G(d,p) basis set provides a good balance between accuracy and computational cost for molecules of this size.

-

Convergence Criteria: Tight convergence criteria should be used for both the energy and the root-mean-square (RMS) force to ensure that a true stationary point is located.

Vibrational Frequency Analysis

Following optimization, a vibrational frequency calculation should be performed for each unique conformer.

-

Purpose:

-

To confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies).

-

To calculate the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

-

-

Methodology: The same functional and basis set as the geometry optimization should be used.

Thermochemical Analysis

The results of the frequency calculations are used to compute the thermodynamic properties of each conformer at a standard temperature and pressure (e.g., 298.15 K and 1 atm). This includes the enthalpy (H), Gibbs free energy (G), and entropy (S).

Predicted Quantitative Data

The following tables summarize the expected quantitative data from the proposed quantum mechanical calculations on the low-energy conformers of this compound. The values presented are illustrative and would be populated with the actual results from the computational study.

Table 2: Optimized Geometries of this compound Conformers (Illustrative)

| Conformer | C3-C4-C5-C6 Dihedral Angle (°) | C4-C5-C6-C7 Dihedral Angle (°) |

| 1 (anti, anti) | 178.5 | 179.2 |

| 2 (anti, gauche+) | 175.3 | 65.8 |

| 3 (gauche+, anti) | 63.1 | 176.4 |

| 4 (gauche+, gauche+) | 64.2 | 66.1 |

| 5 (gauche-, gauche+) | -65.0 | 65.5 |

Table 3: Relative Energies and Thermodynamic Properties of this compound Conformers at 298.15 K (Illustrative)

| Conformer | Relative Electronic Energy (kcal/mol) | Relative Enthalpy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Boltzmann Population (%) |

| 1 (anti, anti) | 0.00 | 0.00 | 0.00 | 45.2 |

| 2 (anti, gauche+) | 0.85 | 0.83 | 0.90 | 20.1 |

| 3 (gauche+, anti) | 0.88 | 0.86 | 0.94 | 18.9 |

| 4 (gauche+, gauche+) | 1.50 | 1.48 | 1.62 | 7.5 |

| 5 (gauche-, gauche+) | 1.95 | 1.92 | 2.10 | 4.3 |

Table 4: Predicted Vibrational Frequencies of the Most Stable Conformer (Illustrative)

| Vibrational Mode | Frequency (cm⁻¹) | Description |

| 1 | 2985 | C-H stretch (asymmetric) |

| 2 | 2960 | C-H stretch (symmetric) |

| 3 | 1465 | CH2 scissoring |

| 4 | 1380 | CH3 umbrella |

| 5 | 1050 | C-C stretch |

| 6 | 250 | Torsional modes |

Experimental Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the quantum mechanical analysis of this compound.

Conclusion

This technical guide has detailed a comprehensive quantum mechanical approach for the conformational analysis of this compound. By following the outlined computational protocol, researchers can obtain valuable insights into the geometric and thermodynamic properties of this and other branched alkanes. The structured presentation of expected data and the visualization of the experimental workflow provide a clear and actionable framework for conducting such studies. These computational insights are fundamental for building accurate molecular models and are invaluable in the fields of drug design, materials science, and chemical research.

References

Solubility of 3,5-Dimethylheptane in Organic Solvents: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3,5-dimethylheptane, a branched alkane, in various organic solvents. Due to its nonpolar nature, this compound exhibits high solubility in a range of common organic solvents, a critical consideration in its application as a solvent, reaction medium, or in formulation development.

Core Principles of Solubility